molecular formula C20H17N5O4 B2776797 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-94-7

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2776797
CAS No.: 899741-94-7
M. Wt: 391.387
InChI Key: YOUXADSLOPDEAV-UHFFFAOYSA-N
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Description

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

A study by Martínez-Martínez et al. (1993) focuses on the structural and conformational analysis of oxamide derivatives through NMR spectroscopy, highlighting the importance of intramolecular hydrogen bonding in stabilizing these compounds (Martínez-Martínez et al., 1993). Similar methodologies could be applicable to the analysis of "2,9-bis(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide," providing insights into its structural characteristics and stability.

Synthesis and Characterization of Analogous CompoundsResearch on the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from bis(ether carboxylic acids) demonstrates the process of creating materials with high thermal stability and solubility in organic solvents (Hsiao et al., 1999). This approach could inform the synthesis and potential material applications of "2,9-bis(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide."

Antiviral Activity

Hocek et al. (1996) reported on the synthesis of acyclic nucleotide analogues with moderate antiviral activity against herpes simplex virus and other viruses, showcasing the therapeutic potential of purine derivatives (Hocek et al., 1996). This research suggests that "2,9-bis(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide" might also possess interesting biological activities worthy of exploration.

Properties

IUPAC Name

2,9-bis(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-13-7-3-5-11(9-13)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-6-4-8-14(10-12)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXADSLOPDEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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